Methylsyringin
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Overview
Description
Methylsyringin is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety. This compound is known for its anti-inflammatory properties and is found in various plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsyringin can be synthesized through the glycosylation of syringaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound involves the extraction of syringaldehyde from plant sources, followed by its chemical modification. The process includes purification steps to ensure the compound’s high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Methylsyringin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form syringic acid.
Reduction: The compound can be reduced to form syringyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are used under basic conditions.
Major Products:
Oxidation: Syringic acid.
Reduction: Syringyl alcohol.
Substitution: Various substituted phenolic glycosides.
Scientific Research Applications
Methylsyringin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other phenolic compounds.
Biology: this compound exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-diabetic and anti-cancer properties.
Industry: this compound is used in the production of natural flavoring agents and fragrances
Mechanism of Action
Methylsyringin exerts its effects through various molecular pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines in cells.
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress in cells.
Molecular Targets: The compound targets enzymes involved in inflammation and oxidative stress pathways, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).
Comparison with Similar Compounds
Syringin: A closely related compound with similar anti-inflammatory and antioxidant properties.
Sinapyl Alcohol: Another phenolic glycoside with potential therapeutic effects.
Coniferyl Alcohol: Known for its role in lignin biosynthesis and similar biological activities
Uniqueness: Methylsyringin is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other phenolic glycosides. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Methylsyringin, a phenolic glycoside, is primarily found in various plant species, including Putranjiva roxburghii and Tinospora cordifolia . This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure
This compound has the molecular formula C18H26O9 and a unique structure that contributes to its biological activities. The compound consists of a methoxy group attached to a syringic acid moiety, which is linked to a glucose unit.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress:
- DPPH Radical Scavenging Activity : this compound demonstrated effective scavenging of DPPH radicals with an IC50 value indicating its potency compared to other antioxidants tested.
Compound | IC50 (µg/mL) |
---|---|
This compound | 25.0 |
Ascorbic Acid | 15.0 |
Quercetin | 20.0 |
2. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been tested against bacteria and fungi:
- Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Candida albicans | 12 |
3. Cytotoxic Activity
Studies have explored the cytotoxic effects of this compound on cancer cell lines:
- In vitro Cytotoxicity : The compound showed significant cytotoxicity against several cancer cell lines with varying IC50 values.
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 18.0 |
MDA-MB-231 | 22.5 |
HeLa | 15.5 |
4. Anti-inflammatory Effects
This compound has been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators:
- Cytokine Inhibition : In vitro studies revealed a reduction in TNF-α and IL-6 levels when treated with this compound.
Case Study 1: Anticancer Potential
A study investigated the effects of this compound on breast cancer cells (MCF-7). The researchers treated the cells with varying concentrations of this compound and observed significant apoptosis induction compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of this compound against skin pathogens like C. acnes. The results indicated that topical application of formulations containing this compound led to reduced bacterial load and improved skin conditions in patients with acne vulgaris.
Properties
CAS No. |
139742-20-4 |
---|---|
Molecular Formula |
C18H26O9 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2,6-dimethoxy-4-[(E)-3-methoxyprop-1-enyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O9/c1-23-6-4-5-10-7-11(24-2)17(12(8-10)25-3)27-18-16(22)15(21)14(20)13(9-19)26-18/h4-5,7-8,13-16,18-22H,6,9H2,1-3H3/b5-4+/t13-,14-,15+,16-,18+/m1/s1 |
InChI Key |
KDZYNPVXUQIVAO-LSUNSJSKSA-N |
Isomeric SMILES |
COC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |
Canonical SMILES |
COCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |
Origin of Product |
United States |
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